Cas no 2164-66-1 (Methyl 2-aminopyrimidine-4-carboxylate)
Methyl 2-aminopyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-aminopyrimidine-4-carboxylate
- C6H7N3O2
- 2-Amino-4-methoxycarbonylpyrimidine
- 2-Amino-pyrimidin-carbonsaeure-(4)-methylester
- 2-amino-pyrimidine-4-carboxylic acid methyl ester
- AK-76214
- KB-255643
- methyl 2-amino-4-pyrimidinecarboxylate
- SureCN1789196
- 4-PyriMidinecarboxylic acid, 2-aMino-, Methyl ester
- IHGOYDMXENEUOO-UHFFFAOYSA-N
- 1008AB
- FCH1137261
- AX8220798
- MFCD16657647
- GS-5612
- AKOS016842716
- DA-08170
- AMY25610
- A18453
- EN300-170313
- H10331
- SCHEMBL1789196
- Methyl2-aminopyrimidine-4-carboxylate
- DTXSID20728517
- CS-0045769
- SY116049
- 2164-66-1
- SB57404
-
- MDL: MFCD16657647
- Inchi: 1S/C6H7N3O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
- InChI Key: IHGOYDMXENEUOO-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN=C(N)N=1)=O
Computed Properties
- Exact Mass: 153.053826475g/mol
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.1
- XLogP3: 0
Methyl 2-aminopyrimidine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Methyl 2-aminopyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN245-250mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 97% | 250mg |
1006CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN245-100mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 97% | 100mg |
455CNY | 2021-05-08 | |
| Chemenu | CM165140-1g |
methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 95% | 1g |
$430 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M898951-1g |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 97% | 1g |
1,458.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33330-100mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 100mg |
¥336.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33330-250mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 250mg |
¥536.0 | 2021-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN245-200mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 97% | 200mg |
488.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN245-50mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 97% | 50mg |
192.0CNY | 2021-07-12 | |
| TRC | M878098-10mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M878098-50mg |
Methyl 2-aminopyrimidine-4-carboxylate |
2164-66-1 | 50mg |
$ 160.00 | 2022-06-02 |
Methyl 2-aminopyrimidine-4-carboxylate Suppliers
Methyl 2-aminopyrimidine-4-carboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Methyl 2-aminopyrimidine-4-carboxylate
Methyl 2-Aminopyrimidine-4-Carboxylate: A Comprehensive Overview
Methyl 2-aminopyrimidine-4-carboxylate (CAS No. 2164-66-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as MeAPC, is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group at position 2 and a methyl ester group at position 4. Its molecular formula is C8H9N3O2, and it has a molecular weight of 187.19 g/mol. The compound is soluble in polar solvents and exhibits a melting point of approximately 180°C.
The synthesis of methyl 2-aminopyrimidine-4-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale production. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high product quality.
In terms of applications, methyl 2-aminopyrimidine-4-carboxylate has found utility in various areas of research. It serves as an intermediate in the synthesis of bioactive molecules, particularly those with potential pharmacological activity. For instance, studies have demonstrated its role in the development of inhibitors for certain enzymes involved in disease pathways. Additionally, this compound has been explored as a building block for constructing heterocyclic frameworks, which are essential components in many drug molecules.
Recent research has highlighted the potential of methyl 2-aminopyrimidine-4-carboxylate as a precursor for creating materials with unique optical properties. By incorporating this compound into polymeric systems, scientists have been able to develop materials that exhibit enhanced fluorescence and stability under various conditions. These materials hold promise for applications in sensing technologies and optoelectronics.
The pharmacological profile of methyl 2-aminopyrimidine-4-carboxylate has also been a subject of extensive investigation. Preclinical studies have shown that derivatives of this compound possess anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic interventions. Furthermore, its ability to modulate cellular signaling pathways has led to its exploration in cancer research, where it has demonstrated selective cytotoxicity against certain tumor cell lines.
In conclusion, methyl 2-aminopyrimidine-4-carboxylate (CAS No. 2164-66-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it an invaluable tool in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in advancing scientific discovery and technological innovation.
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